Cas no 2200168-71-2 (N-{(1-cyclohexylethyl)(methyl)carbamoylmethyl}-N-methylprop-2-enamide)

2200168-71-2 structure
Productnaam:N-{(1-cyclohexylethyl)(methyl)carbamoylmethyl}-N-methylprop-2-enamide
N-{(1-cyclohexylethyl)(methyl)carbamoylmethyl}-N-methylprop-2-enamide Chemische en fysische eigenschappen
Naam en identificatie
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- Z2712063236
- N-{[(1-cyclohexylethyl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide
- EN300-26573699
- N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide
- 2200168-71-2
- N-[2-[(1-Cyclohexylethyl)methylamino]-2-oxoethyl]-N-methyl-2-propenamide
- N-{(1-cyclohexylethyl)(methyl)carbamoylmethyl}-N-methylprop-2-enamide
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- Inchi: 1S/C15H26N2O2/c1-5-14(18)16(3)11-15(19)17(4)12(2)13-9-7-6-8-10-13/h5,12-13H,1,6-11H2,2-4H3
- InChI-sleutel: GCVMLKRRXSDTCO-UHFFFAOYSA-N
- LACHT: C(N(CC(N(C(C1CCCCC1)C)C)=O)C)(=O)C=C
Berekende eigenschappen
- Exacte massa: 266.199428076g/mol
- Monoisotopische massa: 266.199428076g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 5
- Complexiteit: 335
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 40.6Ų
Experimentele eigenschappen
- Dichtheid: 1.018±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Kookpunt: 428.7±28.0 °C(Predicted)
- pka: -0.86±0.70(Predicted)
N-{(1-cyclohexylethyl)(methyl)carbamoylmethyl}-N-methylprop-2-enamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573699-0.05g |
N-{[(1-cyclohexylethyl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide |
2200168-71-2 | 90% | 0.05g |
$246.0 | 2023-09-14 |
N-{(1-cyclohexylethyl)(methyl)carbamoylmethyl}-N-methylprop-2-enamide Gerelateerde literatuur
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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